Ammonium nitrate

Description

This compound Emulsion, Suspension, or Gel is this compound suspended in a liquid. The material itself does not readily burn but will readily do so if contaminated by combustible material. It will accelerate the burning of combustible material. Toxic oxides of nitrogen are produced during combustion during combustion of this material. It is used as a fertilizer, as a freezing mixture, in safety explosives, matches, and pyrotechnics. PHYSICAL PROPERTIES: White to gray to brown, odorless beads, pellets, or flakes. MELTING POINT: 336°F (169°C) decomposes at 410 F (210°C) SPECIFIC GRAVITY: 1.72 SOLUBILITY IN WATER: soluble

This compound is the ammonium salt of nitric acid. It has a role as a fertilizer, an explosive and an oxidising agent. It is an inorganic molecular entity, an ammonium salt and an inorganic nitrate salt.

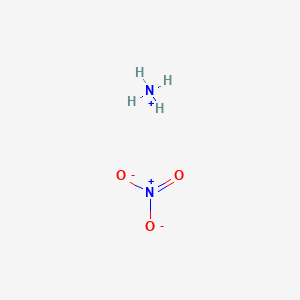

Structure

2D Structure

Properties

IUPAC Name |

azanium;nitrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/NO3.H3N/c2-1(3)4;/h;1H3/q-1;/p+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVARTQFDIMZBAA-UHFFFAOYSA-O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[NH4+].[N+](=O)([O-])[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

NH4NO3, H4N2O3 | |

| Record name | AMMONIUM NITRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/98 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | AMMONIUM NITRATE BASED FERTILIZER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5388 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | AMMONIUM NITRATE EMULSION |

|

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/26004 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | AMMONIUM NITRATE, LIQUID (HOT CONCENTRATED SOLUTION) | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5397 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | NITRATE OF AMMONIA EXPLOSIVES | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/12065 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | AMMONIUM NITRATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0216 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ammonium nitrate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Ammonium_nitrate | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2029668 | |

| Record name | Ammonium nitrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2029668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

80.044 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Ammonium nitrate is commercially available both as a colorless crystalline solid and processed into prills for specific applications. Soluble in water. Does not readily burn but will do so if contaminated with combustible material. Accelerates the burning of combustible material. Produces toxic oxides of nitrogen during combustion. Used to make fertilizers and explosives, and as a nutrient in producing antibiotics and yeast., Ammonium nitrate based fertilizer appears as a grayish white solid in the form of prills. Soluble in water. Produces toxic oxides of nitrogen during combustion., Ammonium Nitrate Emulsion, Suspension, or Gel is ammonium nitrate suspended in a liquid. The material itself does not readily burn but will readily do so if contaminated by combustible material. It will accelerate the burning of combustible material. Toxic oxides of nitrogen are produced during combustion during combustion of this material. It is used as a fertilizer, as a freezing mixture, in safety explosives, matches, and pyrotechnics., Ammonium nitrate liquid is the white crystals dissolved in water. Though the material itself is noncombustible it will accelerate the burning of combustible materials. Toxic oxides of nitrogen are produced in fires involving this material. It is used to make fertilizers and explosives., Nitrate of ammonia explosives appears as a powder. Readily explodes if heated. Difficult to explode by shock. Toxic nitrogen oxide fumes may be released during combustion. Primary hazard is blast of an instantaneous explosion, not flying projectiles or fragments., Dry Powder; Dry Powder, Pellets or Large Crystals, Liquid; Liquid; Other Solid; Pellets or Large Crystals; Pellets or Large Crystals, Liquid; Water or Solvent Wet Solid, White, odorless crystals; Deliquescent; [CHEMINFO], COLOURLESS-TO-WHITE HYGROSCOPIC SOLID IN VARIOUS FORMS. | |

| Record name | AMMONIUM NITRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/98 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | AMMONIUM NITRATE BASED FERTILIZER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5388 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | AMMONIUM NITRATE EMULSION |

|

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/26004 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | AMMONIUM NITRATE, LIQUID (HOT CONCENTRATED SOLUTION) | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5397 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | NITRATE OF AMMONIA EXPLOSIVES | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/12065 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Nitric acid ammonium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ammonium nitrate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1024 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | AMMONIUM NITRATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0216 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

Decomposes at 200-260 °C | |

| Record name | AMMONIUM NITRATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/475 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

213 g/100 g water at 25 °C, Slightly soluble in methanol, Soluble in alcohol and alkalies, 118.3 g/100 cc of H2O at 0 °C, 871 g at 100 °C; 3.8 g/100 cc ethanol at 20 °C; soluble in acetone; 17.1 g/100 cc methanol at 20 °C; soluble in ammonia; insoluble in ether, Solubility in water, g/100ml at 20 °C: 200 | |

| Record name | AMMONIUM NITRATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/475 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | AMMONIUM NITRATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0216 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.72 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.72 at 25 °C, 1.7 g/cm³ | |

| Record name | AMMONIUM NITRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/98 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | AMMONIUM NITRATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/475 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | AMMONIUM NITRATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0216 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

2.3 kPa at 20 °C in water solution; 1.5 kPa at 20 °C in saturated NH4NOs solution | |

| Record name | AMMONIUM NITRATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/475 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Impurities |

Ammonium nitrate fertilizer contains no more than 2% carbon., Ammonium nitrate, solution contains not less than 15% water. | |

| Record name | AMMONIUM NITRATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/475 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White hygroscopic crystals; orthorhombic, Transparent, hygroscopic, deliquescent crystals or white granules. Five solid phases exist at normal pressure. Orthorhombic at room temperature., Colorless crystals, Colorless (pure) to gray or brown (fertilizer grade). | |

CAS No. |

6484-52-2, 54378-28-8 | |

| Record name | AMMONIUM NITRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/98 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | AMMONIUM NITRATE BASED FERTILIZER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5388 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | AMMONIUM NITRATE EMULSION |

|

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/26004 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | AMMONIUM NITRATE, LIQUID (HOT CONCENTRATED SOLUTION) | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5397 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | NITRATE OF AMMONIA EXPLOSIVES | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/12065 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Ammonium nitrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006484522 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nitric acid, ammonium salt (2:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054378288 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nitric acid ammonium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ammonium nitrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2029668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ammonium nitrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.680 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ammonium nitrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | AMMONIUM NITRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T8YA51M7Y6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | AMMONIUM NITRATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/475 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | AMMONIUM NITRATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0216 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

337.8 °F (USCG, 1999), 169.7 °C, 170 °C | |

| Record name | AMMONIUM NITRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/98 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | AMMONIUM NITRATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/475 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | AMMONIUM NITRATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0216 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Foundational & Exploratory

Ammonium nitrate crystal structure and polymorphism

An In-Depth Technical Guide to the Crystal Structure and Polymorphism of Ammonium Nitrate

Abstract

This compound (NH₄NO₃) is a crystalline salt of significant industrial importance, primarily used as a high-nitrogen fertilizer and as a component in explosive mixtures.[1][2] Its solid-state behavior is characterized by a complex polymorphism, existing in several distinct crystal phases under different conditions of temperature and pressure.[1][3] These phase transitions are accompanied by changes in crystal structure, density, and volume, which have profound implications for its storage, handling, safety, and application.[2][4] This technical guide provides a comprehensive overview of the crystal structures and polymorphic transformations of this compound. It details the crystallographic data for each phase, the thermodynamics of the transitions, and the standard experimental protocols used for their characterization, aimed at researchers, scientists, and professionals in materials science and chemical engineering.

Polymorphic Phases of this compound

This compound exhibits at least five stable polymorphic forms at atmospheric pressure, conventionally numbered I to V in order of decreasing temperature stability from the melting point.[3][5][6][7] Additional phases have been identified under conditions of high pressure or very low temperatures.[1][3][8] The transitions between these phases are reversible and occur at specific temperatures, though they can be influenced by factors such as moisture content, thermal history, and the presence of additives.[1][3][9]

The sequence of phase transitions upon heating from low temperature is typically V → IV → III → II → I.[5][7] However, for dry samples (moisture content < 0.1 wt%), the transition from phase IV often bypasses phase III, proceeding directly to phase II at a higher temperature.[1][6][7] This moisture-dependent behavior is a critical aspect of AN's physical chemistry.

Caption: Phase transition pathways of this compound upon heating.

Crystallographic Data

The various polymorphs of this compound have been characterized primarily by X-ray and neutron diffraction. Each phase possesses a unique crystal structure, which is summarized in the table below. The transition from one phase to another involves significant rearrangement of the ammonium (NH₄⁺) and nitrate (NO₃⁻) ions.

| Phase | Temperature Range (°C) | Crystal System | Space Group |

| I | 125 to 169.6 | Cubic | Pm3m |

| II | 84 to 125 | Tetragonal | P4/mbm |

| III | 32 to 84 | Orthorhombic | Pnma |

| IV | -17 to 32 | Orthorhombic | Pmmn |

| V | < -17 | Tetragonal | P4₂/ncm |

| Table 1: Crystallographic data for the five principal polymorphic phases of this compound at atmospheric pressure. Data sourced from multiple crystallographic studies.[1][5][10] |

Thermodynamics of Phase Transitions

The transitions between the polymorphic forms of this compound are first-order phase transitions, characterized by a discontinuous change in enthalpy (latent heat) and volume. These thermodynamic properties are crucial for understanding the material's behavior during thermal cycling. The IV ↔ III transition is particularly problematic as it occurs near ambient temperatures and is associated with a significant volume change, leading to the physical degradation of AN prills or crystals.[2]

| Transition | Typical Temp. (°C) | ΔH (kcal/mol) | Volume Change (%) |

| V → IV | -17 | 0.13 | - |

| IV → III | 32 | 0.40 | +3.7 |

| III → II | 84 | 0.33 | -1.7 |

| II → I | 125 | 0.98 | +2.3 |

| Table 2: Thermodynamic data for this compound phase transitions. The transition temperatures can vary based on purity, moisture, and heating/cooling rates.[4] |

Experimental Characterization Protocols

The study of this compound polymorphism relies heavily on thermal analysis and diffraction techniques to identify transition temperatures, measure thermodynamic properties, and determine crystal structures.

Differential Scanning Calorimetry (DSC)

DSC is the primary technique for determining the temperatures and enthalpies of phase transitions.[11] It measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.

Experimental Protocol:

-

Sample Preparation: A small quantity of this compound (typically 5-10 mg) is accurately weighed and hermetically sealed in an aluminum DSC pan. For studies on the effect of moisture, controlled amounts of water may be added, or non-hermetic pans may be used to allow interaction with the furnace atmosphere.[12]

-

Instrument Setup: The DSC instrument is purged with an inert gas (e.g., nitrogen at 20-50 mL/min) to provide a stable thermal atmosphere.

-

Thermal Program: A temperature program is initiated. A typical program involves heating the sample at a constant rate (e.g., 5 or 10 °C/min) from a sub-ambient temperature (e.g., -50 °C) to just below its melting point (e.g., 150 °C).[11] This is often followed by a controlled cooling cycle at the same rate to observe the reverse transitions.

-

Data Analysis: The resulting DSC thermogram plots heat flow versus temperature. Endothermic peaks correspond to phase transitions upon heating. The onset temperature of the peak is taken as the transition temperature, and the integrated area of the peak is proportional to the enthalpy of transition (ΔH).[13][14]

Temperature-Resolved X-ray Diffraction (XRD)

XRD is used to identify the crystal structure of each polymorph and to follow the structural changes that occur during a phase transition.[1][15]

Experimental Protocol:

-

Sample Preparation: A finely ground powder of this compound is packed into a sample holder or a capillary tube. The sample is placed in a high-temperature or environmental chamber that allows for precise temperature control.[1][15]

-

Instrument Setup: A powder diffractometer equipped with a common X-ray source (e.g., CuKα radiation) is used. The chamber is purged with a dry gas (e.g., nitrogen) to control humidity.

-

Data Collection: A series of XRD patterns are collected at discrete temperatures or continuously as the temperature is ramped. For example, a pattern might be collected every 2-5 °C across the temperature range of interest (e.g., 25 °C to 140 °C).[1]

-

Data Analysis: Each diffraction pattern is analyzed to identify the crystalline phases present by comparing peak positions to known standards. Rietveld refinement can be used to determine the precise lattice parameters, space group, and atomic positions for each phase at a given temperature.[16]

Caption: Experimental workflow for characterizing AN polymorphism.

Conclusion

The polymorphism of this compound is a rich and complex field with significant practical implications. The five principal phases (I-V) each have distinct crystal structures and thermodynamic properties. The transitions between these phases, particularly the moisture-sensitive IV ↔ III transition, are critical to the material's stability and safe handling. A thorough understanding of this behavior, achieved through standard analytical techniques like DSC and XRD, is essential for the optimization of processes in the fertilizer, explosives, and chemical industries. Ongoing research continues to explore methods for phase stabilization to mitigate the undesirable effects of thermal cycling.[4][17]

References

- 1. mdpi.com [mdpi.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. apps.dtic.mil [apps.dtic.mil]

- 5. journals.iucr.org [journals.iucr.org]

- 6. tandfonline.com [tandfonline.com]

- 7. journals.iucr.org [journals.iucr.org]

- 8. pubs.aip.org [pubs.aip.org]

- 9. journals.iucr.org [journals.iucr.org]

- 10. pubs.aip.org [pubs.aip.org]

- 11. web.williams.edu [web.williams.edu]

- 12. researchgate.net [researchgate.net]

- 13. energetics.chm.uri.edu [energetics.chm.uri.edu]

- 14. researchgate.net [researchgate.net]

- 15. journals.co.za [journals.co.za]

- 16. researchgate.net [researchgate.net]

- 17. yadda.icm.edu.pl [yadda.icm.edu.pl]

Unraveling the Thermal Behavior and Decomposition of Pure Ammonium Nitrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Pure ammonium nitrate (AN), a compound of critical importance in various industrial sectors, exhibits complex thermal behavior characterized by multiple phase transitions and a multi-stage decomposition process. A thorough understanding of these characteristics is paramount for its safe handling, storage, and utilization. This in-depth technical guide provides a comprehensive overview of the thermal properties and decomposition pathways of pure this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the core processes.

Crystalline Phase Transitions

This compound is a polymorphic substance, existing in at least five different crystalline forms at atmospheric pressure. These phase transitions are endothermic and are associated with changes in crystal structure and density. The transition temperatures can be influenced by factors such as moisture content and the presence of impurities.[1] For instance, dry this compound (less than 0.1 wt % water) may bypass phase III and transition directly from phase IV to phase II at approximately 51°C.[2]

Table 1: Crystalline Phase Transitions of Pure this compound

| Transition | Crystal System Change | Temperature (°C) |

| V → IV | Orthorhombic to Orthorhombic | -17 |

| IV → III | Orthorhombic to Monoclinic | 32 |

| III → II | Monoclinic to Tetragonal | 84 |

| II → I | Tetragonal to Cubic (Isometric) | 125 |

| I → Liquid | Cubic to Liquid | 169.6 |

Thermal Decomposition Pathways

The thermal decomposition of this compound is a complex process that begins with an endothermic dissociation followed by a series of exothermic reactions. The decomposition products can vary significantly depending on the temperature and pressure.

At lower temperatures, the primary decomposition reaction produces nitrous oxide (N₂O) and water.[3] As the temperature increases, more complex and energetic decomposition pathways become dominant, leading to the formation of nitrogen gas (N₂), nitrogen dioxide (NO₂), and other nitrogen oxides.

The initial and fundamental step in the decomposition is the reversible endothermic dissociation into ammonia (NH₃) and nitric acid (HNO₃).[4][5]

NH₄NO₃(s) ⇌ NH₃(g) + HNO₃(g)

This initial dissociation is followed by a series of exothermic reactions. The overall decomposition can be broadly categorized into two temperature-dependent pathways.

Caption: Decomposition pathways of this compound at different temperatures.

Quantitative Thermal Data

The thermal decomposition of this compound has been extensively studied using various analytical techniques. The following tables summarize key quantitative data from the literature. It is important to note that these values can vary depending on the experimental conditions such as heating rate, sample mass, and atmosphere.

Table 2: Enthalpy of Decomposition for Key Reactions

| Reaction | Enthalpy of Reaction (ΔH) (kJ/mol) | Reference |

| NH₄NO₃(s) → N₂O(g) + 2H₂O(g) | -36.03 | [3] |

| 2NH₄NO₃(s) → 2N₂(g) + O₂(g) + 4H₂O(g) | -118.08 | [3] |

| NH₄NO₃(s) → NH₃(g) + HNO₃(g) | +176 | [5] |

| NH₄NO₃(s) → N₂O(g) + 2H₂O(l) | -122.56 | [6] |

Table 3: Kinetic Parameters for Thermal Decomposition

| Method | Activation Energy (Ea) (kJ/mol) | Pre-exponential Factor (A) (s⁻¹) | Temperature Range (°C) | Reference |

| DSC | 155 | - | 270 - 330 | [4] |

| Isothermal | 169.5 | - | 230 - 270 | [4] |

| TGA | 126 | - | 200 - 300 | [5] |

Experimental Protocols

The thermal behavior of this compound is most commonly investigated using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).

Differential Scanning Calorimetry (DSC)

Objective: To determine the temperatures and enthalpies of phase transitions and decomposition.

Methodology:

-

Instrument Calibration: Calibrate the DSC instrument for temperature and heat flow using certified standards (e.g., indium, zinc).

-

Sample Preparation:

-

Weigh 1-5 mg of finely ground, pure this compound into a standard aluminum DSC pan.

-

For decomposition studies, a hermetically sealed pan with a pinhole lid is often used to allow for the release of gaseous products while maintaining a controlled atmosphere. For phase transition studies, a standard sealed pan can be used.

-

-

Experimental Conditions:

-

Atmosphere: Purge the DSC cell with an inert gas, typically nitrogen, at a constant flow rate (e.g., 50 mL/min).

-

Heating Rate: A typical heating rate for analyzing this compound is 10 °C/min.[7][8] Slower or faster heating rates can be employed to study the kinetics of the transitions and decomposition.

-

Temperature Program: Heat the sample from ambient temperature to a final temperature above the decomposition range (e.g., 350 °C).

-

-

Data Analysis:

-

Identify endothermic peaks corresponding to phase transitions and melting.

-

Identify exothermic peaks corresponding to decomposition reactions.

-

Determine the onset temperature, peak temperature, and enthalpy change (area under the peak) for each thermal event.

-

Thermogravimetric Analysis (TGA)

Objective: To determine the mass loss of this compound as a function of temperature, providing information on the decomposition kinetics and stoichiometry.

Methodology:

-

Instrument Calibration: Calibrate the TGA instrument for mass and temperature.

-

Sample Preparation:

-

Place 5-10 mg of pure this compound into a ceramic or platinum TGA crucible.

-

-

Experimental Conditions:

-

Atmosphere: Purge the TGA furnace with an inert gas (e.g., nitrogen) or a reactive gas, depending on the study's objective, at a constant flow rate (e.g., 20-50 mL/min).[9]

-

Heating Rate: A controlled linear heating rate, typically between 5 and 20 °C/min, is applied.[7]

-

Temperature Program: Heat the sample from ambient temperature to a temperature where the decomposition is complete (e.g., 400 °C).

-

-

Data Analysis:

-

Plot the sample mass (or percentage mass loss) as a function of temperature.

-

The derivative of the TGA curve (DTG curve) can be used to identify the temperatures of maximum mass loss rates.

-

Analyze the steps in the TGA curve to determine the stoichiometry of the decomposition reactions.

-

Experimental and Logical Workflow

The investigation of the thermal behavior of this compound typically follows a structured workflow, from sample preparation to data interpretation.

Caption: A typical experimental workflow for the thermal analysis of this compound.

References

- 1. tandfonline.com [tandfonline.com]

- 2. mdpi.com [mdpi.com]

- 3. edu.rsc.org [edu.rsc.org]

- 4. energetics.chm.uri.edu [energetics.chm.uri.edu]

- 5. jes.or.jp [jes.or.jp]

- 6. Calculate the enthalpy change (ΔH) for the decomposition of ammonium nitr.. [askfilo.com]

- 7. icders.org [icders.org]

- 8. dl.jaeronline.com [dl.jaeronline.com]

- 9. benchchem.com [benchchem.com]

Probing the Polymorphic Landscape of Ammonium Nitrate Under Pressure: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ammonium nitrate (AN), a compound of significant industrial and scientific interest, exhibits a complex polymorphic behavior under varying temperature and pressure conditions. Understanding these phase transitions is crucial for applications ranging from fertilizer production and energetic materials to its potential use in pharmaceutical formulations. This technical guide provides an in-depth overview of the phase transitions of this compound under pressure, focusing on the experimental methodologies used to probe these transformations and presenting key quantitative data in a structured format.

Data Presentation: Pressure-Induced Phase Transitions of this compound

The polymorphic landscape of this compound is rich, with several phases identified under different pressure and temperature regimes. The following table summarizes the key characteristics of these phases and the conditions at which they transform.

| Phase | Crystal System | Space Group | Transition Conditions (Pressure, Temperature) | Notes |

| Phase V | Orthorhombic | Pccn | Stable at low temperatures (below ~255 K at ambient pressure) | Transforms to Phase IV upon heating. |

| Phase IV | Orthorhombic | Pmmn | Stable at ambient conditions (255 K - 305 K at ambient pressure).[1][2] | Stable up to high pressures (e.g., 45 GPa at room temperature).[1] |

| Phase IV' | Monoclinic | P2₁/m | Observed above 17 GPa under non-hydrostatic conditions.[3][4] | Considered a distorted equivalent of Phase IV.[5] The transition is reversible. |

| Phase III | Orthorhombic | Pnma | Occurs between 305 K and 357 K at ambient pressure. | Its presence is significantly influenced by water content. |

| Phase II | Tetragonal | P4/mbm | Stable between 357 K and 398 K at ambient pressure. | A disordered phase. |

| Phase I | Cubic | Pm3m | Stable from 398 K up to the melting point (~442 K) at ambient pressure.[2] | Characterized by a high degree of rotational disorder. |

| Phase VI | Unknown | Unknown | Occurs in the pressure range of 0.9–1.9 GPa at temperatures above 441 K.[3][5] | The exact crystal structure is not yet determined.[3][5] |

| Phase VII | Unknown | Unknown | Reported at temperatures below 103 K. | Structural information is limited. |

Mandatory Visualization

Pressure-Induced Phase Transition Pathway of this compound

The following diagram illustrates the primary sequence of phase transitions observed in this compound as pressure is increased at room temperature.

Generalized Experimental Workflow for High-Pressure Studies

This diagram outlines a typical workflow for investigating the phase transitions of materials like this compound under high pressure using a diamond anvil cell (DAC).

Experimental Protocols

Investigating the phase transitions of this compound under high pressure requires specialized equipment and meticulous procedures. The following sections detail the methodologies for the key experimental techniques employed in such studies.

High-Pressure X-ray Diffraction (XRD) using a Diamond Anvil Cell (DAC)

Objective: To determine the crystal structure of this compound at various pressures and identify pressure-induced phase transitions.

Methodology:

-

Diamond Anvil Cell (DAC) Preparation:

-

Select a DAC suitable for the target pressure range. For pressures up to tens of GPa, a symmetric DAC with brilliant-cut diamonds is commonly used.

-

The diamond culets (the flattened tips) should be carefully aligned to be parallel.

-

-

Gasket Preparation:

-

A metallic gasket, typically made of rhenium (Re) or stainless steel, is pre-indented between the diamond anvils to a thickness of 30-50 µm.

-

A sample chamber is created by drilling a hole (typically 100-200 µm in diameter) in the center of the indented area using a laser drilling system or a micro-drilling machine.

-

-

Sample Loading:

-

A small amount of finely ground, dry this compound powder is placed into the sample chamber.

-

A tiny ruby sphere (a few micrometers in diameter) is added to the chamber to serve as a pressure calibrant.

-

A pressure-transmitting medium (PTM) is loaded into the sample chamber to ensure hydrostatic or quasi-hydrostatic pressure conditions. For this compound, which is soluble in many common PTMs, inert gases like helium, neon, or argon are preferred. A 4:1 methanol-ethanol mixture can be used for lower pressure ranges where solubility is not a major concern.

-

-

Pressure Application and Measurement:

-

Pressure is applied by turning the screws of the DAC, which pushes the diamond anvils together.

-

The pressure inside the sample chamber is determined by measuring the fluorescence spectrum of the ruby chip. A laser is focused on the ruby, and the wavelength shift of the R1 fluorescence line is correlated to the pressure.

-

-

Data Collection:

-

The DAC is mounted on a synchrotron X-ray beamline or a laboratory diffractometer equipped with a micro-focus X-ray source.

-

A monochromatic X-ray beam is focused on the this compound sample.

-

Diffraction patterns are collected on an area detector (e.g., an image plate or a CCD detector) at various pressure points.

-

-

Data Analysis:

-

The 2D diffraction images are integrated into 1D diffraction patterns (intensity vs. 2θ).

-

The crystal structure at each pressure is determined by indexing the diffraction peaks.

-

Rietveld refinement is used to refine the lattice parameters and atomic positions, allowing for the identification of the crystal phase and its space group.

-

The pressure-volume data can be used to derive the equation of state for each phase.

-

High-Pressure Raman Spectroscopy

Objective: To investigate the vibrational modes of this compound under pressure, which are sensitive to changes in crystal structure and bonding, and to detect phase transitions.

Methodology:

-

DAC Preparation and Sample Loading: The procedure is similar to that for high-pressure XRD. A ruby chip is included for pressure calibration.

-

Raman Spectroscopy Setup:

-

A micro-Raman spectrometer equipped with a long working distance objective is used to focus a laser beam onto the sample within the DAC and collect the scattered light.

-

A visible laser (e.g., 532 nm or 633 nm) is typically used for excitation. The laser power should be kept low to avoid sample heating and potential decomposition of the this compound.

-

-

Data Collection:

-

Raman spectra are collected from the this compound sample at various pressure points.

-

The ruby fluorescence is measured at each pressure point to determine the pressure.

-

-

Data Analysis:

-

The appearance of new Raman bands, the disappearance of existing bands, or abrupt changes in the slope of Raman frequency versus pressure plots are indicative of a phase transition.

-

The analysis of the vibrational modes can provide insights into the changes in the local environment of the ammonium and nitrate ions during the phase transition.

-

High-Pressure Neutron Diffraction

Objective: To accurately determine the positions of light atoms, particularly hydrogen in the ammonium ion, which is challenging with X-ray diffraction, and to study the magnetic structure if applicable.

Methodology:

-

High-Pressure Cell Selection: Due to the lower scattering cross-section of neutrons, larger sample volumes are required compared to XRD. Therefore, specialized high-pressure cells such as Paris-Edinburgh presses or large-volume diamond anvil cells are often used.

-

Sample Preparation and Loading:

-

A deuterated this compound (ND₄NO₃) sample is typically used to reduce the large incoherent scattering from hydrogen, which improves the signal-to-noise ratio.

-

The sample, along with a pressure calibrant (e.g., NaCl), is loaded into the high-pressure cell.

-

-

Data Collection:

-

The high-pressure cell is placed in a neutron beam at a neutron scattering facility.

-

Neutron diffraction patterns are collected at various pressures using a time-of-flight or constant wavelength neutron diffractometer.

-

-

Data Analysis:

-

The diffraction data are analyzed using Rietveld refinement to determine the crystal structure, with a particular focus on the orientation and bonding of the ammonium ions. This detailed structural information is crucial for understanding the mechanisms of the phase transitions.

-

References

The Hygroscopic Nature of Ammonium Nitrate: A Technical Guide to Its Properties and Implications

Abstract

Ammonium nitrate (NH₄NO₃) is a cornerstone chemical compound with extensive applications in agriculture as a high-nitrogen fertilizer and in the explosives industry as a primary component of blasting agents like ANFO.[1][2] Despite its utility, its pronounced hygroscopic nature presents significant challenges in production, storage, handling, and application. This technical guide provides an in-depth examination of the hygroscopicity of this compound, detailing the underlying physicochemical principles, the critical factors influencing water absorption, and the consequential implications. This document summarizes key quantitative data, outlines detailed experimental protocols for characterization, and presents logical workflows through diagrams to offer a comprehensive resource for researchers, scientists, and professionals in drug development and chemical industries.

Introduction to the Hygroscopicity of this compound

Hygroscopicity is the tendency of a solid material to absorb moisture from the surrounding atmosphere.[3] this compound is a white, crystalline, water-soluble salt that is notably hygroscopic.[2] This property is governed by the atmospheric relative humidity (RH) and the temperature. When the ambient RH exceeds a certain threshold, known as the Critical Relative Humidity (CRH), this compound will begin to absorb water vapor.[3][4] This absorption can lead to a cascade of undesirable physical and chemical changes, including caking, granule degradation, and altered explosive properties. Understanding and mitigating these effects are critical for ensuring the quality, safety, and efficacy of this compound-based products.

The Concept of Critical Relative Humidity (CRH)

The CRH is a unique material property defined as the relative humidity at which a substance starts to absorb atmospheric moisture.[3][4] Below the CRH, the material will remain dry. At or above the CRH, it will absorb water until a saturated solution forms on the surface of the solid.[3] For pure this compound, the CRH is 59.4% at 30°C.[1][2][4]

Several factors significantly influence the CRH of this compound:

-

Temperature: The CRH of most salts, including this compound, decreases as temperature increases. For instance, the CRH of this compound can decrease by as much as 22% as the temperature rises from 0°C to 40°C.[3][4]

-

Impurities and Mixtures: The presence of other water-soluble salts dramatically affects the CRH. Mixtures of salts typically have a lower CRH than their individual components.[3] The most striking example is the mixture of this compound and urea, which has an extremely low CRH of 18.1% at 30°C, making it suitable only for liquid fertilizer applications (UAN solutions).[3][4]

-

Additives and Coatings: To counteract hygroscopicity, anti-caking and coating agents are often applied to this compound granules.[5][6] These substances can create a hydrophobic barrier, reducing the rate of moisture absorption.[7]

Quantitative Data on this compound Hygroscopicity

The following tables summarize key quantitative data related to the hygroscopic properties of this compound.

Table 1: Critical Relative Humidity (CRH) of Pure this compound at Various Temperatures

| Temperature (°C) | Critical Relative Humidity (%) |

| 0 | ~71.2 (interpolated) |

| 10 | ~67.5 (interpolated) |

| 20 | ~63.4 (interpolated) |

| 30 | 59.4[1][2][4] |

| 40 | 55.3 (interpolated) |

Note: Data points other than 30°C are based on the reported 22% decrease between 0°C and 40°C and are interpolated for illustrative purposes.[3][4]

Table 2: Critical Relative Humidity (CRH) of this compound in Two-Component Mixtures at 30°C

| Second Component | CRH of Mixture (%) |

| Urea | 18.1[4] |

| Ammonium Sulfate | 62.3[4] |

| Potassium Chloride | 67.9[4] |

| Calcium Nitrate | 46.7 (for pure Calcium Nitrate) |

| Sodium Nitrate | 72.4 (for pure Sodium Nitrate) |

Source: Data compiled from multiple sources.[4]

Table 3: Effect of Bentonite Clay Additive on Caking Strength of this compound

| Bentonite Additive (%) | Caking Strength ( kg/cm ²) |

| 0 | 5.6 |

| 3 | 2.53 |

Source: Cherkasy deposit bentonite.[5]

Implications of Hygroscopicity

The absorption of moisture by this compound triggers several detrimental processes that affect its physical integrity, handling, and safety.

Caking and Agglomeration

Caking is the process by which individual granules or prills of this compound bind together to form large, hard lumps.[6] This is a major issue during storage and transportation, impeding flowability and application.[5] The primary mechanisms of caking are:

-

Crystal Bridging: Moisture absorbed on the granule surface dissolves some of the this compound, creating a saturated solution. This liquid migrates to the contact points between granules. Subsequent drying or temperature fluctuations cause the dissolved salt to recrystallize, forming solid "bridges" that cement the granules together.[6][8]

-

Capillary Adhesion: The presence of a liquid film on the granule surfaces creates capillary forces at the points of contact, pulling the granules together.[6][9]

The logical progression from moisture absorption to caking is visualized below.

Caption: Logical workflow of the caking mechanism in this compound.

Crystalline Phase Transitions

This compound is a polymorphic substance, meaning it can exist in several different crystal structures (phases) depending on the temperature.[2] These phase transitions are accompanied by changes in crystal volume and density.[2] The presence of absorbed water can influence the temperature and kinetics of these transitions. The transition between the β-rhombic (IV) and α-rhombic (III) phases occurs around 32.3°C and involves a significant 3.6% change in density.[2] Repeated temperature cycling through this point, especially in the presence of moisture, causes the granules to expand and contract. This stress leads to the formation of cracks, increased dust, and ultimately, the complete degradation of the prills, exacerbating caking.[8]

Reduced Mechanical Strength and Dust Formation

Moisture absorption weakens the internal structure of this compound granules, reducing their mechanical strength.[7] This makes the granules more susceptible to breaking down into fine dust during handling and transportation, which poses both a respiratory hazard and an explosion risk.[1][10]

Safety and Storage Implications

The hygroscopic nature of this compound has profound safety implications. Caked this compound can be difficult to handle and may require mechanical force to break up, which is hazardous. More critically, the absorption of moisture and subsequent caking can increase its sensitivity to shock and detonation, especially if contaminated with combustible materials like oil.[2][10] Therefore, it is imperative to store this compound in tightly sealed containers or in climate-controlled environments to keep it dry.[2][10]

Experimental Protocols for Characterization

A variety of analytical techniques are employed to quantify the hygroscopic nature of this compound and to study its consequences.

Determination of Critical Relative Humidity (CRH)

Objective: To determine the relative humidity at which a sample of this compound begins to absorb moisture.

Methodology (Static Method using Saturated Salt Solutions):

-

Preparation of Humidity Chambers: Prepare a series of sealed desiccators or chambers, each containing a saturated solution of a different salt to maintain a specific, known relative humidity at a constant temperature (e.g., 30°C).

-

Sample Preparation: Place a pre-weighed, dry sample of this compound (approx. 2-5 grams) in a shallow dish or watch glass.

-

Exposure: Place one sample into each of the prepared humidity chambers.

-

Gravimetric Analysis: After a set equilibration period (e.g., 24, 48, 72 hours), remove the samples and immediately re-weigh them to determine any mass change due to water absorption.

-

Data Analysis: Plot the percentage change in mass against the relative humidity of the chambers. The CRH is identified as the RH value at which a sharp increase in mass is observed.

Dynamic Vapor Sorption (DVS) Analysis

Objective: To measure the rate and extent of water vapor sorption and desorption under precisely controlled conditions.

Methodology:

-

Instrument: A Dynamic Vapor Sorption (DVS) analyzer.

-

Sample Preparation: A small, accurately weighed sample (10-20 mg) of this compound is placed in the instrument's microbalance.

-

Drying: The sample is first dried under a stream of dry nitrogen gas (0% RH) until a stable mass is achieved.

-

Sorption Isotherm: The relative humidity of the gas stream is increased in a stepwise manner (e.g., in 10% RH increments from 0% to 90%). At each step, the instrument holds the RH constant and records the sample's mass over time until equilibrium is reached ( dm/dt ≈ 0).

-

Desorption Isotherm: The process is reversed, with the RH being decreased stepwise to generate the desorption curve.

-

Data Analysis: The equilibrium mass at each RH step is plotted against the RH to generate a sorption/desorption isotherm. This provides detailed information on hygroscopicity, deliquescence point, and hysteresis.

Caption: Experimental workflow for Dynamic Vapor Sorption (DVS) analysis.

Differential Scanning Calorimetry (DSC)

Objective: To study the crystalline phase transitions of this compound and the effect of absorbed moisture on them.

Methodology:

-

Sample Preparation: A small, accurately weighed sample (5-10 mg) of this compound is hermetically sealed in an aluminum DSC pan. For studying the effect of moisture, samples can be pre-conditioned at a specific RH.

-

Instrument: A Differential Scanning Calorimeter (DSC).

-

Thermal Program: The sample is subjected to a controlled temperature program, typically heating at a constant rate (e.g., 10°C/min) over a range that includes the expected phase transitions (e.g., 0°C to 180°C).[11] An empty, sealed pan is used as a reference.

-

Data Acquisition: The instrument measures the differential heat flow between the sample and the reference pan as a function of temperature.

-

Data Analysis: Endothermic or exothermic peaks in the resulting thermogram indicate phase transitions. The peak temperature gives the transition temperature, and the peak area corresponds to the enthalpy of the transition.

Scanning Electron Microscopy (SEM) and Powder X-ray Diffraction (XRD)

Objective: To visually inspect the morphology of granules and identify the crystalline phases present.

Methodology (SEM):

-

Sample Preparation: this compound granules (both dry and those exposed to humidity) are mounted on an SEM stub using conductive adhesive.

-

Coating: The samples are sputter-coated with a thin layer of a conductive metal (e.g., gold or platinum) to prevent charging under the electron beam.[12]

-

Imaging: The sample is placed in the SEM chamber, and a focused beam of electrons is scanned across the surface to generate high-resolution images of the granule morphology, surface texture, and any crystal bridges formed.[12][13]

Methodology (XRD):

-

Sample Preparation: A finely ground powder of the this compound sample is packed into a sample holder.

-

Analysis: The sample is irradiated with monochromatic X-rays in an X-ray diffractometer. The instrument measures the intensity of the scattered X-rays as a function of the scattering angle (2θ).[14]

-

Data Analysis: The resulting diffraction pattern, a plot of intensity vs. 2θ, is a fingerprint of the crystalline phases present. By comparing the peak positions to standard diffraction databases, the specific crystal phases (e.g., IV, III, II) can be identified.[11][14]

Mitigation Strategies

Several strategies are employed in the industry to mitigate the negative effects of this compound's hygroscopicity:

-

Protective Coatings: Applying coatings of inert or hydrophobic substances like clays, fatty amines, or waxes creates a physical barrier to moisture.[5][8][13]

-

Conditioning Agents: The addition of certain compounds can modify the crystal structure or inhibit the phase transitions that lead to degradation.[5]

-

Process Control: Minimizing the residual moisture content during the manufacturing (prilling or granulation) process is crucial.[5]

-

Controlled Storage: Storing the product in climate-controlled warehouses or in sealed, moisture-proof packaging is the most direct way to prevent water absorption.[15]

The diagram below illustrates the key factors that influence the hygroscopicity of this compound.

Caption: Factors influencing the hygroscopicity of this compound.

Conclusion

The hygroscopic nature of this compound is a critical property that dictates its behavior from production to end-use. The absorption of atmospheric moisture, governed by the Critical Relative Humidity, initiates a series of deleterious effects, including caking, crystalline phase transitions, and loss of mechanical integrity. These changes not only degrade the quality and usability of the product but also introduce significant safety hazards related to handling and storage. A thorough understanding of these phenomena, supported by robust analytical characterization using techniques like DVS, DSC, SEM, and XRD, is essential for developing effective mitigation strategies. The implementation of protective coatings, conditioning agents, and stringent control over storage conditions are paramount to preserving the stability, safety, and performance of this compound-based products.

References

- 1. This compound - Cargo Handbook - the world's largest cargo transport guidelines website [cargohandbook.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Critical Relative Humidity [cotecna-national.net1-02.test.voxteneo.com]

- 4. Critical relative humidity - Wikipedia [en.wikipedia.org]

- 5. cyberleninka.ru [cyberleninka.ru]

- 6. dergipark.org.tr [dergipark.org.tr]

- 7. researchgate.net [researchgate.net]

- 8. Anti-Caking Coatings for Improving the Useful Properties of this compound Fertilizers with Composition Modeling Using Box–Behnken Design - PMC [pmc.ncbi.nlm.nih.gov]

- 9. fertiliser-society.org [fertiliser-society.org]

- 10. archemco.com [archemco.com]

- 11. yadda.icm.edu.pl [yadda.icm.edu.pl]

- 12. jes.or.jp [jes.or.jp]

- 13. Anti-hygroscopic surface modification of this compound (NH<sub>4</sub>NO<sub>3</sub>) coated by surfactants - Arabian Journal of Chemistry [arabjchem.org]

- 14. mdpi.com [mdpi.com]

- 15. ureaknowhow.com [ureaknowhow.com]

An In-depth Technical Guide on the Endothermic Dissolution of Ammonium Nitrate in Water

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core principles governing the endothermic dissolution of ammonium nitrate (NH₄NO₃) in water. It covers the thermodynamic properties, experimental protocols for characterization, and the fundamental mechanisms driving this process.

Introduction

The dissolution of this compound in water is a classic example of a spontaneous endothermic process, where the system absorbs heat from its surroundings, leading to a noticeable decrease in temperature.[1] This phenomenon is driven by a significant increase in entropy that overcomes the positive enthalpy change.[1] This property is famously utilized in instant cold packs for therapeutic applications.[2][3][4] Understanding the thermodynamics and kinetics of this process is crucial for various applications, including in cryo-reactions, temperature-sensitive formulations, and specialized cooling systems.

This compound is a white crystalline salt that is highly soluble in water.[5] The dissolution process involves the dissociation of the this compound crystal lattice into ammonium (NH₄⁺) and nitrate (NO₃⁻) ions, which then become hydrated by water molecules.[6]

Thermodynamics of Dissolution